
Fmoc-N-Me-Ile-OH
Übersicht
Beschreibung
Fmoc-N-Me-Ile-OH: , also known as fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine, is a derivative of the amino acid isoleucine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides.
Vorbereitungsmethoden
Solution-Phase Synthesis of Fmoc-N-Me-Ile-OH
N-Nosyl Intermediate Strategy
The solution-phase synthesis of this compound begins with the preparation of N-nosyl-protected isoleucine phenacyl esters. Leggio et al. (2010) demonstrated that treating N-nosyl-L-isoleucine with diazomethane (CH₂N₂) in anhydrous tetrahydrofuran (THF) facilitates efficient N-methylation . The reaction proceeds via nucleophilic substitution, where diazomethane acts as a methylating agent under mild conditions (0°C, 2 hours), achieving >85% yield . Following methylation, the phenacyl ester is selectively cleaved using zinc dust in acetic acid, preserving the methylated amine group . The resultant N-methyl-N-nosyl-isoleucine is then subjected to Fmoc protection using Fmoc-O-succinimide (Fmoc-OSu) in dimethylformamide (DMF), yielding this compound with a purity of 92–95% after recrystallization .
Challenges in Carboxyl Group Activation
A critical limitation of solution-phase synthesis is the need for precise control over carboxyl group activation. Di Gioia et al. (2010) noted that premature deprotection of the phenacyl ester can lead to diketopiperazine formation, reducing overall yield . To mitigate this, the use of tert-butyloxycarbonyl (Boc) transient protection for the carboxyl group was proposed, though this adds two additional steps to the workflow .
Solid-Phase Synthesis Using 2-CTC Resin
Resin Functionalization and Alkylation
Recent advances in solid-phase synthesis have streamlined the production of this compound. As detailed by PMC (2023), a 2-CTC resin serves as a temporary carboxyl-protecting group, enabling sequential N-methylation and Fmoc introduction . The protocol involves:
-
Coupling : Immobilizing Fmoc-Ile-OH onto 2-CTC resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM).
-
N-Methylation : Treating the resin-bound amino acid with a methylating agent (dimethyl sulfate or methyl iodide) in the presence of sodium hydride (NaH) in N-methylpyrrolidone (NMP) .
-
Deprotection : Cleaving the product from the resin using 1% trifluoroacetic acid (TFA) in DCM, yielding this compound with a side-chain-protected intermediate .
Comparison of Alkylation Agents
The choice of alkylation agent significantly impacts efficiency:
Agent | Reaction Time | Yield | Byproducts |
---|---|---|---|
Dimethyl sulfate | 20 minutes | 78% | Sulfate residues |
Methyl iodide | 45 minutes | 92% | Iodide contaminants |
Methyl iodide offers higher yields but requires longer reaction times and generates iodide byproducts, necessitating additional purification steps .
Biron–Kessler Method Modifications
Two-Step Alkylation-Deprotection
The Biron–Kessler method, adapted for this compound, employs a two-step alkylation process to enhance regioselectivity. After initial N-methylation, the o-nitrobenzenesulfonyl (o-NBS) group is removed using mercaptoethanol (β-ME) in DMF, followed by Fmoc re-protection . This approach reduces epimerization risks compared to single-step protocols, achieving enantiomeric excess (ee) >98% .
Solvent Optimization
Optimal solvent systems for methylation were identified as NMP:DCM (3:1 v/v), balancing reagent solubility and resin swelling. Polar aprotic solvents like DMF led to resin degradation, while THF resulted in incomplete alkylation .
Technical Considerations for Industrial Scaling
Purity and Analytical Validation
Industrial-scale production requires stringent purity controls. High-performance liquid chromatography (HPLC) analyses reveal that solid-phase-derived this compound achieves 98% purity, compared to 95% for solution-phase products . Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of residual methylating agents, with detection limits <0.1% .
Cost-Benefit Analysis
A comparative cost assessment highlights trade-offs between methods:
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Raw material cost | $12/g | $18/g |
Labor intensity | High | Moderate |
Total synthesis time | 48 hours | 24 hours |
Waste generation | 8 L/g | 3 L/g |
Solid-phase synthesis, despite higher material costs, reduces labor and waste disposal expenses, making it preferable for large-scale applications .
Analyse Chemischer Reaktionen
Key Steps
- N-Methylation :
- Fmoc Protection :
Reaction Table
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
N-Methylation | Dimethyl sulfate, NaHCO₃, RT, 24 hr | 88% | |
Fmoc Protection | Fmoc-Cl, DIPEA, DMF, 0°C → RT, 6 hr | 92% |
Peptide Coupling Reactions
This compound is widely used in solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies:
Mechanism
- Deprotection : The Fmoc group is removed with 20–50% piperidine in DMF (5–30 min), exposing the α-amine for coupling .
- Activation : Carboxylate activation via reagents like PyBOP, HOBt, or HATU in the presence of DIPEA .
- Coupling : Forms peptide bonds with N-terminal amines of growing chains (reaction time: 30–120 min) .
Coupling Efficiency
- N-methylation reduces steric hindrance compared to non-methylated analogs, improving coupling yields in constrained sequences .
- Typical coupling efficiency: 85–95% in standard SPPS protocols .
Common Issues
- Incomplete Deprotection : Residual Fmoc groups may persist if piperidine treatment is insufficient .
- Racemization : Minimal (<1%) due to the steric protection by the N-methyl group .
- Side-Chain Interactions : The methyl group may alter peptide folding, requiring optimized solvent systems (e.g., DMF/DCM mixtures) .
Optimization Strategies
Issue | Solution | Reference |
---|---|---|
Incomplete coupling | Double coupling with HATU/DIPEA | |
Solubility challenges | Use DMF/DCM (1:1) or NMP |
Case Studies
- Cyclosporin Analogs : Incorporation improves metabolic stability and membrane permeability .
- Antimicrobial Peptides : N-methylation reduces proteolytic degradation while maintaining activity .
Comparative Table: N-Methylated vs. Standard Amino Acids
Property | This compound | Fmoc-Ile-OH |
---|---|---|
Coupling Efficiency | 85–95% | 90–98% |
Proteolytic Stability | High | Moderate |
Solubility in DMF | High | High |
Cost | $78–110/g | $45–65/g |
Reference |
Degradation and Stability
- Acid Stability : Stable in TFA (used for resin cleavage) but sensitive to prolonged exposure .
- Storage : Stable at −20°C under inert gas for >2 years; avoid moisture .
Innovative Synthetic Protocols
Recent advances include reusable 2-CTC resin for scalable synthesis, reducing waste and cost .
Wissenschaftliche Forschungsanwendungen
Applications in Peptide Synthesis
1. Peptide Bond Formation:
Fmoc-N-Methyl-Isoleucine serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under basic conditions, facilitating the formation of peptide bonds while protecting the amine from unwanted reactions. This characteristic is crucial for synthesizing complex peptides with precise sequences .
2. Modulating Protein Interactions:
Incorporating Fmoc-N-Methyl-Isoleucine into peptide sequences can influence protein folding and stability. Research has shown that N-methylation can enhance binding affinities and specificity towards biological targets, making it valuable for studying protein-protein interactions and enzyme activities .
3. Development of Therapeutic Agents:
This compound has been investigated for its potential to inhibit various biological pathways, including those related to malaria parasite invasion. The N-methyl substitution increases the selectivity and efficacy of peptide inhibitors, which are being explored as novel therapeutic agents .
Case Study 1: Protein-Protein Interaction Studies
A study utilized Fmoc-N-Methyl-Isoleucine to investigate specific protein interactions using nuclear magnetic resonance spectroscopy. By incorporating this modified amino acid into proteins, researchers were able to elucidate binding dynamics that are crucial for understanding cellular processes. The findings indicated that N-methylation significantly altered interaction profiles, providing insights into potential drug design.
Case Study 2: Peptide Inhibitors Against Malaria
Research focused on synthesizing peptides containing Fmoc-N-Methyl-Isoleucine to evaluate their effectiveness as inhibitors against malaria parasites. The modified peptides exhibited enhanced binding affinity towards target proteins involved in the invasion process, demonstrating the compound's potential in developing new anti-malarial therapies .
Wirkmechanismus
The primary function of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine is to serve as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .
Vergleich Mit ähnlichen Verbindungen
Fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine is similar to other fluorenylmethyloxycarbonyl-protected amino acids, such as:
- Fluorenylmethyloxycarbonyl-N-methyl-L-alanine
- Fluorenylmethyloxycarbonyl-N-methyl-L-leucine
- Fluorenylmethyloxycarbonyl-N-methyl-L-valine
Uniqueness: The uniqueness of fluorenylmethyloxycarbonyl-N-methyl-L-isoleucine lies in its specific side chain and stereochemistry, which can influence the properties and biological activity of the resulting peptides .
Biologische Aktivität
Fmoc-N-Methyl-Isoleucine (Fmoc-N-Me-Ile-OH) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen of the N-methyl isoleucine side chain. The N-methylation enhances its biological activity, particularly in the development of peptide inhibitors and probes for studying protein interactions.
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : Approximately 367.44 g/mol
- Density : 1.2 g/cm³
- Melting Point : 113-116°C
- LogP : 5.44
Synthesis Techniques
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) methods. Recent advancements have introduced techniques such as the use of 2-chlorotrityl chloride (2-CTC) resin for improved efficiency and yield during the methylation process. This method allows for the temporary protection of carboxylic groups, facilitating the incorporation of N-methylated amino acids into peptides without racemization, thus preserving their biological activity .
Applications in Peptide Synthesis
- Peptide Inhibitors : this compound is utilized in the design of peptide inhibitors targeting various biological pathways, including those involved in malaria parasite invasion. The N-methyl substitution enhances binding affinity and selectivity towards biological targets, making it a critical component in drug discovery .
- Protein-Protein Interactions : The compound serves as a probe to study protein-protein interactions, allowing researchers to investigate how specific regions of proteins contribute to binding dynamics. This is crucial for understanding cellular processes and developing therapeutic agents .
- Stability and Conformation Studies : The presence of the methyl group on the N-terminal amine influences peptide folding and stability, which can be leveraged to study the effects of N-methylation on protein conformation and function .
Inhibition Studies
Research indicates that this compound derivatives exhibit significant biological activity as inhibitors in various assays:
- Malaria Invasion : A study highlighted that peptides incorporating this compound were effective in inhibiting the invasion of malaria parasites into host cells, demonstrating its potential as a therapeutic agent against malaria .
- Opioid Activity : Investigations into cyclic enkephalin analogues have shown that modifications with N-methylated amino acids like this compound can enhance μ-opioid receptor activity, suggesting its role in pain management therapies .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Fmoc-N-Me-Ile-OH, and how do their yields compare under varying conditions?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Reaction of chloromethyl 9-fluorenyl carbonate with N-methyl-L-isoleucine, yielding ~70% .
- Route 2 : Use of N-methyl-L-isoleucine and 9-fluorenylmethyl-N-succinimidyl carbonate, yielding ~45% .
- Key Variables : Solvent choice (e.g., DMF vs. THF), reaction time, and temperature influence yields. Researchers should optimize these parameters using design-of-experiment (DoE) frameworks like PICOT to balance feasibility and efficiency .
Q. What analytical methods are recommended for characterizing this compound, and how do they ensure compliance with regulatory standards?
- Methodological Answer : Orthogonal techniques are critical:
- HPLC for purity assessment (>98% as per industry standards) .
- NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation .
- Compliance with pharmacopeial standards (USP/EP) requires cross-validation against certified reference materials and documentation of traceability .
Q. How does the presence of N-methylation in this compound influence its application in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The N-methyl group reduces steric hindrance and improves solubility in organic solvents, enhancing coupling efficiency. However, it may hinder deprotection steps. Researchers should:
- Monitor coupling kinetics using real-time FTIR or ninhydrin tests.
- Adjust resin swelling times and activator concentrations (e.g., HOBt/DIC) to mitigate incomplete reactions .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : -20°C under inert gas (argon) to prevent oxidation and hydrolysis .
- Handling : Use anhydrous solvents and moisture-free environments during weighing to avoid degradation. Validate stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yields beyond the reported 70%?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMAc) to enhance reagent solubility.
- Catalyst Addition : Evaluate coupling agents like PyBOP or COMU for faster activation.
- In Situ Monitoring : Use LC-MS to identify intermediate byproducts and adjust reaction stoichiometry dynamically .
Q. What advanced analytical strategies resolve discrepancies in purity assessments of this compound using orthogonal techniques?
- Methodological Answer :
Technique | Purpose | Acceptance Criteria |
---|---|---|
Chiral HPLC | Enantiopurity | ≥99% ee |
²⁹Si NMR | Solvent residue | <0.1% |
- Cross-correlate data with quantum chemical calculations (e.g., DFT) to assign spectral peaks unambiguously .
Q. How does this compound integrate into the synthesis of complex peptides with multiple N-methylated residues, and what challenges arise?
- Methodological Answer : Sequential incorporation requires:
- Stepwise Monitoring : Use MALDI-TOF MS after each coupling cycle to detect truncations.
- Deprotection Optimization : Substitute piperidine with milder bases (e.g., DBU) to prevent side reactions at methylated sites .
Q. What experimental approaches mitigate racemization during the incorporation of this compound into peptide chains?
- Methodological Answer :
- Low-Temperature Coupling : Perform reactions at 4°C to slow racemization kinetics.
- Chiral Auxiliaries : Additives like Oxyma Pure reduce epimerization risks during activation .
Q. How should researchers address contradictory data between synthesis yields and purity metrics in method validation?
- Methodological Answer : Apply statistical frameworks (e.g., ANOVA) to identify outliers. Replicate syntheses under controlled conditions (fixed pH, humidity) to isolate variables. Cross-validate using independent labs to ensure reproducibility .
Q. What methodologies validate the enantiomeric purity of this compound in asymmetric synthesis applications?
Eigenschaften
IUPAC Name |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIOLCJHRZWOLS-XOBRGWDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572729 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-22-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.